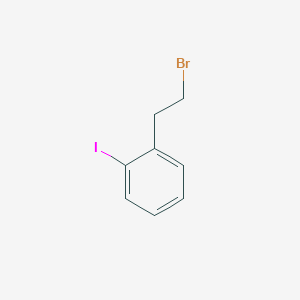

1-(2-Bromoethyl)-2-iodobenzene

Description

Significance of Aryl Halides as Synthetic Intermediates

Aryl halides, which are aromatic compounds where a halogen atom is directly bonded to the aromatic ring, are fundamental building blocks in organic synthesis. wikipedia.orgrsc.org They are precursors to a vast array of more complex molecules and are found in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov Their utility stems from their ability to participate in a wide variety of reactions, most notably cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. digitellinc.com These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. rsc.orgdigitellinc.com While aryl chlorides are more common, aryl iodides are particularly reactive in these transformations. wikipedia.org

Strategic Utility of Differentiated Halogens (Bromine and Iodine) in Ortho-Substituted Aromatic Systems

The presence of two different halogen atoms, such as bromine and iodine, on the same aromatic ring offers a significant strategic advantage in multi-step syntheses. This differentiation allows for selective reactions at one halogen site while leaving the other intact for subsequent transformations. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many catalytic cross-coupling reactions. This difference in reactivity enables chemists to perform a reaction at the iodine-bearing carbon first, followed by a separate reaction at the bromine-bearing carbon.

Overview of Synthetic Opportunities with 1-(2-Bromoethyl)-2-iodobenzene Structure

The compound This compound is a prime example of a molecule that embodies the synthetic advantages discussed above. It features two distinct reactive sites: an aryl iodide and a bromoethyl group. This unique arrangement opens up a plethora of synthetic possibilities.

The aryl iodide moiety can readily participate in a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the C-2 position of the benzene (B151609) ring. Concurrently, the bromoethyl side chain is susceptible to nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups at the ethyl group. This dual reactivity allows for the construction of complex molecules through a series of selective and orthogonal transformations.

For instance, one could envision a synthetic sequence where the iodo group is first subjected to a Suzuki coupling to form a biaryl system. Subsequently, the bromoethyl group could be used to form a heterocyclic ring through an intramolecular cyclization reaction. This ability to perform selective and sequential reactions makes This compound a highly valuable and versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel properties. nih.gov

Chemical Properties and Reactions

The synthetic utility of This compound is rooted in its distinct chemical properties and the differential reactivity of its two halogen atoms.

| Property | Value |

| CAS Number | 174585-86-5 bldpharm.com |

| Molecular Formula | C8H8BrI bldpharm.com |

| Molecular Weight | 310.96 g/mol bldpharm.com |

This data is for research and development use only.

The key to the synthetic versatility of this compound lies in the ability to selectively target either the aryl iodide or the bromoethyl group.

Reactions at the Aryl Iodide:

Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective Suzuki, Sonogashira, Heck, and other coupling reactions at the C-2 position of the benzene ring. chemicalbook.com

Benzyne (B1209423) Formation: Treatment with a strong base can lead to the formation of a benzyne intermediate, which can then be trapped by various nucleophiles. libretexts.org

Reactions at the Bromoethyl Group:

Nucleophilic Substitution: The bromine atom on the ethyl side chain is susceptible to nucleophilic substitution by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. This allows for the introduction of diverse functional groups.

Intramolecular Cyclization: The bromoethyl group can be utilized in intramolecular cyclization reactions to form various heterocyclic systems, a common strategy in the synthesis of pharmaceuticals.

The ability to perform these reactions selectively provides a powerful platform for the synthesis of a wide range of complex organic molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJQSPYVBMWNRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromoethyl 2 Iodobenzene

Precursor-Based Synthesis Routes

The most common and direct approaches to 1-(2-bromoethyl)-2-iodobenzene begin with precursors that already contain either the iodo-aromatic core or a functional group that can be readily converted to the bromoethyl chain.

Bromination of 2-Iodoethylbenzene

A primary and industrially scalable method for the preparation of this compound is the direct bromination of 2-iodoethylbenzene. This reaction targets the benzylic position of the ethyl group, which is activated towards radical attack.

The benzylic bromination of 2-iodoethylbenzene is typically carried out using a brominating agent in the presence of a catalyst or an initiator. One common approach involves the use of bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, facilitating the generation of an electrophilic bromine species that can be attacked by the aromatic ring, although for benzylic bromination, a radical mechanism is more likely. libretexts.org

Alternatively, free-radical bromination is a highly effective method for selectively brominating the benzylic position. This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and often under photochemical conditions (e.g., exposure to UV light). libretexts.orgmasterorganicchemistry.com The use of NBS is advantageous as it provides a low, constant concentration of Br₂, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. masterorganicchemistry.com

Recent advancements have focused on developing more sustainable and efficient continuous flow processes for photochemical benzylic brominations. These methods can utilize in situ generated bromine from reagents like NaBrO₃ and HBr, offering high throughput and reduced waste. rsc.orgresearchgate.net

Table 1: Catalytic Systems for Bromination of 2-Iodoethylbenzene

| Catalyst/Initiator | Brominating Agent | Reaction Type | Key Features |

|---|---|---|---|

| Iron(III) Bromide | Bromine (Br₂) | Lewis Acid Catalyzed | Traditional method, though may lead to ring bromination side products. |

| Benzoyl Peroxide (BPO) or AIBN | N-Bromosuccinimide (NBS) | Free Radical | High selectivity for benzylic position, avoids high Br₂ concentrations. libretexts.orgmasterorganicchemistry.com |

| UV Light | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Photochemical Radical | Clean initiation, often used in conjunction with radical initiators. rsc.org |

| Zirconium(IV) chloride | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Lewis Acid Catalyzed Radical | Efficient catalysis under mild conditions, proceeding via a radical pathway. nih.gov |

Optimizing the yield and selectivity of the benzylic bromination of 2-iodoethylbenzene is crucial to minimize the formation of undesired byproducts, such as di-brominated products or isomers where bromination occurs on the aromatic ring.

Key parameters for optimization include:

Choice of Brominating Agent: As mentioned, NBS is often preferred over Br₂ to maintain a low bromine concentration, thus enhancing selectivity for benzylic bromination. masterorganicchemistry.com

Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are traditionally used for radical brominations, although greener alternatives are increasingly sought. researchgate.net

Temperature: The reaction temperature needs to be carefully controlled to balance the rate of reaction and the stability of the desired product and intermediates.

Initiator Concentration: The amount of radical initiator should be sufficient to start the chain reaction but not so high as to cause excessive side reactions or premature termination.

Light Source (for photochemical reactions): The wavelength and intensity of the light source can be optimized for efficient homolytic cleavage of the bromine source. rsc.org

Continuous flow reactors offer significant advantages for optimization, allowing for precise control over reaction parameters and rapid screening of conditions to maximize yield and selectivity. researchgate.net

Reaction Conditions and Catalytic Systems (e.g., Iron(III) Bromide)

Analogous Approaches from Phenethyl Alcohol Derivatives

An alternative precursor-based route involves the conversion of the hydroxyl group of a phenethyl alcohol derivative into a bromide. In this case, the synthesis would start from 2-iodophenethyl alcohol.

This transformation is a standard functional group interconversion. Common reagents for converting a primary alcohol to an alkyl bromide include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). reddit.comcommonorganicchemistry.commanac-inc.co.jp

The reaction with PBr₃ typically proceeds via an Sₙ2 mechanism, which involves the formation of a phosphite (B83602) ester intermediate, followed by displacement by a bromide ion. masterorganicchemistry.comyoutube.com This method is generally preferred for primary and secondary alcohols as it minimizes the risk of carbocation rearrangements. reddit.commasterorganicchemistry.com

Using HBr is also a viable option. The alcohol is first protonated by the strong acid to form a good leaving group (water), which is then displaced by the bromide ion. For primary alcohols, this also follows an Sₙ2 pathway. reddit.comyoutube.com

Table 2: Reagents for Bromination of 2-Iodophenethyl Alcohol

| Reagent | Mechanism | Advantages |

|---|---|---|

| Phosphorus Tribromide (PBr₃) | Sₙ2 | Mild conditions, minimizes rearrangements. masterorganicchemistry.com |

| Hydrobromic Acid (HBr) | Sₙ2 (for primary alcohols) | Readily available and cost-effective. reddit.com |

| Thionyl Bromide (SOBr₂) | Sₙ2-like | Another option, though more reactive and less common than PBr₃. commonorganicchemistry.com |

| Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) | Appel Reaction (Sₙ2) | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |

Regioselective Halogenation Strategies

Regioselective halogenation aims to introduce a halogen atom at a specific position on a molecule that has multiple reactive sites. In the context of synthesizing this compound, the key challenge is the selective bromination of the benzylic carbon of the ethyl group without affecting the aromatic ring.

The directing effects of the substituents on the benzene (B151609) ring play a crucial role. The iodo group is an ortho-, para-director for electrophilic aromatic substitution, while the ethyl group is also an ortho-, para-director. However, the strategy for synthesizing the target compound relies on radical halogenation at the benzylic position, which is inherently more reactive towards radical attack than the sp²-hybridized carbons of the aromatic ring. libretexts.org The stability of the resulting benzylic radical, due to resonance with the benzene ring, is the driving force for this selectivity. libretexts.org

Therefore, the most effective regioselective strategy is the free-radical bromination discussed in section 2.1.1.1, where conditions are tuned to favor the radical pathway over an electrophilic aromatic substitution pathway.

Advanced Synthetic Approaches and Multistep Sequences

A plausible multi-step route could involve:

Starting Material: An accessible ortho-substituted benzene derivative.

Introduction of the Ethyl Group: This could be achieved via a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction).

Introduction of the Iodine: If not present initially, the iodine could be introduced via a Sandmeyer reaction on an appropriately positioned amino group. The Sandmeyer reaction allows for the conversion of an aryl diazonium salt (formed from an aniline (B41778) derivative) to an aryl iodide. reddit.commdpi.com

Benzylic Bromination: The final step would be the selective bromination of the ethyl group as described previously.

The order of these steps is critical. For instance, if a Sandmeyer reaction is used, the amino group would need to be introduced at the correct stage, and its directing effects considered for any preceding or subsequent electrophilic substitution steps. manac-inc.co.jp One-pot sequential reactions, such as those combining Suzuki coupling with other transformations, represent an advanced approach to building complex molecules with high efficiency, potentially adaptable for this target. mdpi.com

Considerations for Scalable Synthesis

The successful transition of a synthetic route for this compound from a laboratory setting to industrial-scale production necessitates careful consideration of several critical factors. These include the selection of cost-effective and readily available starting materials, optimization of reaction conditions to maximize yield and purity while ensuring operational safety, and the implementation of efficient and robust processing technologies.

A primary consideration for large-scale synthesis is the choice of precursors. One potential route involves the bromination of 2-iodoethylbenzene. For industrial applications, the economic viability of this approach is contingent on the commercial availability and price of 2-iodoethylbenzene. Another strategy could involve the functionalization of more accessible starting materials like 2-bromophenol (B46759) or 2-iodophenol. For instance, a patented method for producing the related compound 2-bromoiodobenzene from 2-bromophenol highlights process simplicity and high yield as key advantages for industrialization. google.com

Optimization of reaction parameters is paramount for ensuring a high-yielding and reproducible process. This involves a systematic investigation of variables such as catalyst type and loading, solvent selection, reaction temperature, and duration. For analogous preparations, such as the synthesis of (2-bromoethyl)benzene, extensive optimization of these parameters has been shown to achieve high yields. chemicalbook.com For the synthesis of this compound, similar optimization would be crucial.

The implementation of modern production technologies can significantly enhance the scalability of the synthesis. Industrial production of similar halogenated aromatic compounds often employs continuous flow reactors. This technology offers superior control over reaction parameters, improved heat and mass transfer, and enhanced safety compared to traditional batch processing. Furthermore, advanced purification techniques are essential to achieve the high purity required for subsequent applications.

The table below outlines key considerations and potential approaches for the scalable synthesis of this compound, based on findings for related chemical processes.

| Consideration | Potential Approaches and Key Factors | Supporting Evidence/Analogy |

| Starting Material Selection | - Bromination of 2-iodoethylbenzene.- Synthesis from 2-bromophenol or 2-iodophenol, potentially offering a more cost-effective route. | A common laboratory approach involves the bromination of 2-iodoethylbenzene. Patented methods for related compounds focus on high-yield processes from simple precursors. google.com |

| Reaction Optimization | - Catalyst: Screening for efficient and recyclable catalysts.- Solvent: Use of recoverable and environmentally benign solvents.- Temperature & Time: Fine-tuning to maximize conversion and minimize by-product formation. | Optimization of catalyst, solvent, temperature, and reaction time is critical for achieving high yields in similar preparations. chemicalbook.com |

| Process Technology | - Continuous Flow Reactors: For improved control, safety, and efficiency in large-scale bromination processes.- Advanced Purification: To ensure high purity of the final product. | Industrial production of related compounds utilizes continuous flow reactors and advanced purification methods. |

Reactivity and Mechanistic Pathways of 1 2 Bromoethyl 2 Iodobenzene

Nucleophilic Substitution Reactions

The presence of both an sp³-hybridized carbon-bromine bond and an sp²-hybridized carbon-iodine bond allows for diverse nucleophilic substitution reactions. The reaction pathway taken is highly dependent on the nature of the nucleophile and the specific reaction conditions employed.

The bromoethyl group contains a primary carbon attached to a bromine atom, making it a classic substrate for bimolecular nucleophilic substitution (SN2) reactions. wordpress.com The carbon atom is electrophilic due to the polarization of the C-Br bond, inviting attack from a wide range of nucleophiles.

Common nucleophilic substitution reactions at this position include:

Amination: Reaction with ammonia (B1221849) or primary/secondary amines to yield the corresponding substituted ethylamines. libretexts.org

Alkoxidation: Reaction with alkoxides or hydroxides to form ethers or alcohols.

Thiolation: Reaction with thiols or thiolates to produce thioethers.

Cyanation: Reaction with cyanide salts to introduce a nitrile group.

These reactions typically proceed via a one-step SN2 mechanism, involving a backside attack by the nucleophile on the electrophilic carbon, leading to the displacement of the bromide leaving group. wordpress.com The reactivity of this site is a foundational aspect of its use as an alkylating agent in the synthesis of more complex molecules. nih.gov

The carbon-iodine bond on the aromatic ring is generally unreactive toward traditional nucleophilic aromatic substitution (SNAr) pathways, which typically require strong electron-withdrawing groups to activate the ring. However, the iodoaryl moiety is highly reactive in transition-metal-catalyzed cross-coupling reactions. The C-I bond is the weakest among the aryl halides, making it particularly susceptible to oxidative addition, which is often the rate-determining step in catalytic cycles like those of Suzuki, Heck, and Buchwald-Hartwig reactions. acs.orgbohrium.com

For instance, in palladium-catalyzed reactions, the Pd(0) catalyst readily inserts into the C-I bond to form an arylpalladium(II) intermediate, which can then react with various coupling partners. This reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position of the benzene (B151609) ring. nih.gov

The dual reactivity of 1-(2-bromoethyl)-2-iodobenzene allows for chemoselective reactions, where one site reacts preferentially over the other. This selectivity is primarily controlled by the choice of reagents and reaction conditions.

Classical Nucleophiles: Under standard nucleophilic substitution conditions (without a metal catalyst), attack occurs almost exclusively at the more electrophilic and sterically accessible primary carbon of the bromoethyl group.

Organometallic Reagents: In the presence of transition metal catalysts (e.g., palladium, copper), reactions occur selectively at the iodoaryl position via cross-coupling pathways. bohrium.com

Intramolecular Cyclization: A powerful application of this chemoselectivity is in the synthesis of heterocycles. This strategy often involves a two-step, one-pot process where a nucleophile first displaces the bromide on the ethyl chain. The newly introduced functional group then acts as an internal nucleophile, attacking the iodoaryl position in a subsequent metal-catalyzed or base-mediated intramolecular cyclization to form a new ring. ugent.be This approach has been used to synthesize a variety of nitrogen- and oxygen-containing heterocyclic systems.

| Reaction Type | Reagents/Conditions | Reactive Site | Product Type | Reference |

|---|---|---|---|---|

| SN2 Substitution | Amine (R₂NH), Base | Bromoethyl Moiety | 1-(2-Aminoethyl)-2-iodobenzene derivative | |

| Suzuki Coupling | ArB(OH)₂, Pd Catalyst, Base | Iodoaryl Moiety | 2-(2-Bromoethyl)-biphenyl derivative | bohrium.com |

| Intramolecular Cyclization | 1. Nucleophile (e.g., R-NH₂) 2. Pd Catalyst, Base | 1. Bromoethyl 2. Iodoaryl | Fused N-Heterocycle | ugent.beresearchgate.net |

Reactivity at the Iodoaryl Moiety

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

In this compound, the ring has two substituents:

-CH₂CH₂Br (Bromoethyl group): This is an alkyl group, which acts as a weak activator and an ortho, para-director. It activates the ring through an electron-donating inductive effect and hyperconjugation. libretexts.orgsavemyexams.com

-I (Iodo group): Halogens are a unique class of substituents. They are weakly deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic than benzene itself. However, they are ortho, para-directors because the lone pairs on the halogen can donate electron density through resonance, which stabilizes the positively charged arenium ion intermediate formed during the attack at the ortho and para positions. organicchemistrytutor.commasterorganicchemistry.com

The positions on the ring are numbered C1 (with the bromoethyl group) through C6.

The bromoethyl group at C1 directs incoming electrophiles to positions C2 (occupied), C4, and C6.

The iodo group at C2 directs to positions C1 (occupied), C3, and C6.

The directing effects of the two groups reinforce each other at position C6, making it a highly favored site for substitution. The effects are competing at positions C3 and C4. Substitution at C3 would be adjacent to two substituents, making it sterically hindered. Therefore, the most likely products of an electrophilic aromatic substitution reaction would be substitution at the C6 and C4 positions, with C6 being potentially more favored due to the reinforcing directing effects.

| Position | Influence from -CH₂CH₂Br (at C1) | Influence from -I (at C2) | Overall Likelihood |

|---|---|---|---|

| 3 | - | ortho (directing) | Low (steric hindrance) |

| 4 | para (directing) | - | Likely |

| 5 | - | - | Unlikely |

| 6 | ortho (directing) | para (directing) | Most Likely (reinforcing effects) |

Oxidation and Reduction Chemistry

This compound can undergo both oxidation and reduction reactions, targeting either the substituents or the aromatic ring itself, depending on the reagents used. For instance, strong oxidizing agents could potentially oxidize the ethyl side-chain. More synthetically relevant are the selective reduction pathways.

Selective reduction offers the ability to remove one of the halogen atoms while leaving the other intact. This chemoselectivity is based on the differing bond strengths and reactivities of the C(sp³)-Br and C(sp²)-I bonds. The C-I bond (approx. 270 kJ/mol) is significantly weaker than the C-Br bond (approx. 285 kJ/mol for alkyl bromides), suggesting that the aryl iodide can be reduced under milder conditions than the alkyl bromide.

Several methods can be employed for selective reduction:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source can often cleave the weaker C-I bond preferentially over the C-Br bond.

Metal/Proton Donor Systems: A combination of a metal, such as magnesium, and a proton source like methanol (B129727) has been shown to be effective for the hydrogenolysis of both alkyl and aryl iodides and bromides. tandfonline.com By carefully controlling the reaction conditions, selective reduction may be achievable.

Photocatalysis: Visible-light-driven photocatalysis offers a mild method for the reduction of aryl halides. These methods often generate aryl radicals and can be tuned to be selective for aryl iodides or bromides, potentially leaving the alkyl bromide group untouched. mdpi.com

Nickel-Catalyzed Reductive Coupling: Nickel catalysts can facilitate the reductive coupling of aryl halides. These systems can be highly chemoselective, for example, coupling an aryl bromide in the presence of various other functional groups. acs.org This methodology could potentially be adapted for the selective reduction of one halide in this compound.

The choice of the specific reduction method allows for the strategic removal of one of the two halogens, further enhancing the utility of this compound as a building block in multi-step synthesis.

Oxidative Transformations

The structural characteristics of this compound, specifically the presence of an ethyl group attached to the benzene ring, make it susceptible to oxidative transformations. The benzylic carbon-hydrogen bonds are weaker than typical sp³ C-H bonds, rendering them more reactive towards oxidation. libretexts.org

Under the influence of strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide, the bromoethyl side-chain of this compound can be oxidized. This type of reaction, often referred to as benzylic oxidation, typically results in the formation of a carboxylic acid at the benzylic position, cleaving the rest of the alkyl chain. libretexts.org Thus, the oxidation of this compound would be expected to yield 2-iodobenzoic acid.

Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are also utilized for the oxidation of alkylbenzenes. researchgate.net Photolysis of PIFA generates trifluoroacetoxy radicals that can abstract a hydrogen atom from the benzylic position, leading to the formation of benzyl (B1604629) ester compounds. researchgate.net While specific studies on this compound are not detailed, analogous alkylbenzenes undergo this transformation to yield the corresponding benzyl trifluoroacetates. researchgate.net

Another potential oxidative pathway involves the iodine atom on the aromatic ring. Aryl iodides can be oxidized to form hypervalent iodine compounds, such as aryliodine(III) dihalides. researchgate.net For instance, treatment with hydrochloric acid and hydrogen peroxide can convert an aryl iodide into an aryliodine(III) dichloride. researchgate.net These resulting hypervalent iodine compounds are themselves powerful oxidizing agents used in various organic syntheses. cardiff.ac.ukresearchgate.net

The following table summarizes potential oxidative transformations of this compound based on the reactivity of analogous compounds.

| Oxidizing Agent(s) | Potential Product(s) | Reaction Type |

| Potassium permanganate (KMnO₄) | 2-Iodobenzoic acid | Benzylic Oxidation |

| Chromium trioxide (CrO₃) | 2-Iodobenzoic acid | Benzylic Oxidation |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA), hν | 1-(2-Bromo-1-trifluoroacetoxyethyl)-2-iodobenzene | Benzylic C-H Functionalization |

| Hydrochloric acid (HCl), Hydrogen peroxide (H₂O₂) | 1-(2-Bromoethyl)-2-(dichloroiodo)benzene | Hypervalent Iodine Formation |

Transition Metal-Catalyzed Coupling Reactions

This compound is a valuable substrate for a variety of transition metal-catalyzed cross-coupling reactions due to the presence of two different halogen atoms, iodine and bromine. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions, allowing for selective transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide to form a carbon-carbon bond. libretexts.org Given the higher reactivity of the C-I bond, this compound can selectively react with an arylboronic acid at the 2-position, leaving the bromoethyl group intact. This selectivity is crucial for synthesizing complex molecules in a stepwise manner.

The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Table of Suzuki-Miyaura Coupling Conditions for Analogous Dihaloarenes

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Product | Yield | Reference |

| 1-Bromo-4-iodobenzene | 4-Methylphenylboronic acid | [Pd(COD)Cl₂] on hydroxyapatite | K₂CO₃ | Water | 4-Bromo-4'-methylbiphenyl | High | researchgate.net |

| 1-Bromo-2-iodobenzene (B155775) | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/Water | 2-Bromo-1,1'-biphenyl | 99% (GC-MS) | nih.gov |

| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | NEt₃ | Toluene | 4-Bromobiphenyl | 85% | mdpi.com |

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene. slideshare.net In the case of this compound, the more reactive C-I bond would preferentially undergo oxidative addition to the palladium catalyst. The resulting arylpalladium intermediate can then react with an alkene, followed by β-hydride elimination to form a substituted alkene. slideshare.net

A related process involves the in situ generation of an alkene from a haloalkane. rsc.org For instance, 1-(2-bromoethyl)benzene can be dehydrohalogenated by a base to form styrene, which then participates in a Heck reaction with an aryl halide. rsc.org This suggests that under certain conditions, this compound could potentially undergo an intramolecular or intermolecular Heck-type reaction following dehydrobromination of the ethyl side chain.

Table of Heck Coupling Conditions

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Product | Yield | Reference |

| Iodobenzene (B50100) | 1-Decene | Pd/C | Et₃N | N/A (Microwave) | (E)-1-Phenyldec-1-ene | Complete | cem.com |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium salt | K₂CO₃ | DMF/Water | (E)-1-(4-Acetylphenyl)-2-phenylethylene | Good | mdpi.com |

| Aryl Chlorides | 1-(Bromoethyl)benzene | Pd(OAc)₂ | N/A | N/A (Microwave) | trans-Stilbene derivatives | Good | researchgate.net |

Other Cross-Coupling Methodologies

Beyond Suzuki and Heck reactions, this compound can participate in other cross-coupling methodologies. The Hirao reaction, a P-C coupling, can be used to form aryl-phosphorus bonds. Studies on 1-bromo-2-iodobenzene have shown that it can be selectively coupled with H-phosphonates and secondary phosphine (B1218219) oxides at the iodo-position. mdpi.com For example, reacting 1-bromo-2-iodobenzene with diethyl phosphite (B83602) in the presence of a palladium catalyst yields diethyl (2-bromophenyl)phosphonate. mdpi.com

Sonogashira coupling, which joins aryl halides with terminal alkynes, is another relevant transformation. beilstein-journals.org The higher reactivity of the C-I bond in this compound would allow for selective alkynylation at the 2-position.

Palladium-Catalyzed Reactions

Palladium catalysts are central to many of the coupling reactions involving this compound. The efficiency and selectivity of these reactions are highly dependent on the choice of ligands, catalyst precursors, and reaction conditions.

The choice of ligand is critical in palladium-catalyzed cross-coupling reactions as it influences the stability, reactivity, and selectivity of the catalyst. rsc.org

Phosphine Ligands: Triphenylphosphine (PPh₃) is a common ligand used in Suzuki and Heck reactions. slideshare.netmdpi.com More sterically demanding and electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and Buchwald-type ligands like BrettPhos and RuPhos, can enhance catalytic activity, particularly for less reactive aryl halides. nih.govrsc.org For instance, the combination of Pd(OAc)₂ and PCy₃·HBF₄ was found to be highly effective for the selective coupling of bromochlorobenzenes. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for palladium catalysis, often providing high stability and activity. mdpi.com They have been successfully employed in Heck reactions with aryl bromides. mdpi.com

Ligand-Free Systems: In some cases, palladium-catalyzed reactions can proceed without the addition of external ligands. mdpi.comresearchgate.net This is often achieved under specific conditions, such as microwave irradiation, where the excess of a reactant or the solvent may play a coordinating role. mdpi.comresearchgate.net For example, the Hirao P-C coupling of dihalogenobenzenes has been successfully performed under microwave conditions without traditional P-ligands. mdpi.com

Catalyst Precursors and Solvents: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalyst precursors. slideshare.netmdpi.com The choice of solvent and base is also crucial. Aqueous solvent systems are often used for Suzuki reactions, while polar aprotic solvents like DMF are common for Heck reactions. mdpi.comscirp.org

Oxidative Addition and Reductive Elimination Mechanisms

Copper-Catalyzed Transformations

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. They are particularly effective in promoting the formation of carbon-heteroatom bonds.

While palladium catalysts typically favor the activation of the C-I bond, copper catalysts can exhibit a different chemoselectivity. In certain copper-catalyzed reactions, the activation of the C-Br bond can be favored, especially in the presence of specific ligands. researchgate.net This orthogonal reactivity allows for a complementary approach to the functionalization of this compound. For instance, in Ullmann-type couplings, copper catalysts can facilitate the formation of C-N, C-O, or C-S bonds by activating the C-Br bond, while leaving the C-I bond available for subsequent palladium-catalyzed reactions.

Intramolecular Cyclization and Ring-Closure Reactions

The bromoethyl group in this compound is not merely a spectator in its chemical transformations. It plays a crucial role in facilitating intramolecular cyclization reactions, leading to the synthesis of important heterocyclic scaffolds.

Facilitation by the Bromoethyl Group

The presence of the 2-bromoethyl substituent provides a reactive handle for intramolecular ring-closure. Following an initial intermolecular reaction at the C-I bond, the bromoethyl group can act as an electrophile for an intramolecular nucleophilic substitution. This two-step sequence allows for the construction of fused ring systems. The reaction is often facilitated by a base, which can promote the initial nucleophilic attack or the final cyclization step.

Synthesis of Benzoxazoles and Benzimidazoles

A significant application of the intramolecular cyclization strategy involving this compound is in the synthesis of benzoxazoles and benzimidazoles. medcraveonline.comorganic-chemistry.org These heterocycles are prevalent in medicinal chemistry and materials science. chemicalbook.comnih.gov

In a typical synthesis, this compound can be first coupled with a 2-aminophenol (B121084) or a 2-aminothiophenol (B119425) derivative via a copper or palladium-catalyzed N-arylation at the C-I position. The resulting intermediate, now possessing a nucleophilic -OH or -NH group in proximity to the bromoethyl side chain, can undergo an intramolecular cyclization to form the benzoxazole (B165842) or benzimidazole (B57391) ring system, respectively.

For example, a copper-catalyzed reaction of 1-bromo-2-iodobenzene with aldoximes has been shown to produce 2-arylbenzoxazoles. medcraveonline.comresearchgate.net While this specific example does not use this compound, the principle of using a dihalogenated benzene as a precursor for benzoxazole synthesis is well-established. chemicalbook.comorganic-chemistry.org Similarly, benzimidazoles can be synthesized through the cyclization of o-phenylenediamines with various precursors. organic-chemistry.org The bromoethyl group in this compound provides a pathway for forming the imidazole (B134444) ring after initial N-arylation. For instance, N-(2-bromophenyl)-1H-benzimidazol-2-amine can undergo intramolecular cyclization to form benzimidazolo[1,2-a]benzimidazole. google.com

Formation of Polycyclic Systems

The unique structure of this compound, featuring an aryl iodide and an alkyl bromide in a 1,2-substitution pattern, makes it an ideal precursor for the synthesis of polycyclic systems through intramolecular cyclization reactions. The spatial proximity of the reactive bromoethyl chain to the iodinated aromatic ring facilitates the formation of new carbon-carbon bonds, leading to fused ring structures.

A primary pathway for this transformation is the intramolecular Heck reaction. In this process, a palladium(0) catalyst oxidatively adds to the highly reactive carbon-iodine bond. The resulting arylpalladium(II) intermediate can then undergo an intramolecular insertion with the pendant alkene that can be formed in situ via elimination of HBr, or more directly, a cyclization involving the alkyl bromide. A more plausible route involves a reductive-elimination type process or a radical cyclization mechanism. For instance, radical cyclization can be initiated by reducing agents or photochemically, where an aryl radical formed at the C-1 position attacks the ethyl side chain, leading to the formation of a six-membered ring. This cyclization typically yields a dihydrophenanthrene skeleton, which can subsequently be aromatized to phenanthrene.

Another potential route involves the formation of an organometallic intermediate, such as a Grignard or organolithium reagent, by metal-halogen exchange at the iodine position. The resulting nucleophilic carbon can then displace the bromine atom on the ethyl chain via an intramolecular SN2 reaction to form the six-membered ring.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Product Type |

| Intramolecular Heck-type Cyclization | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) | DMF or Acetonitrile | 80-120 | Dihydrophenanthrene derivative |

| Radical Cyclization | Bu₃SnH, AIBN | Toluene or Benzene | 80-110 | Dihydrophenanthrene |

| Organometallic Cyclization | Mg or n-BuLi | THF or Diethyl Ether | -78 to 25 | Dihydrophenanthrene |

This table presents typical conditions for intramolecular cyclization reactions that are applicable to substrates like this compound, based on established synthetic methodologies.

Carbon-Hydrogen (C-H) Activation and Functionalization

While C-H activation is a powerful tool in modern organic synthesis for its atom economy, its application to this compound is synthetically challenging and generally disfavored. The presence of two highly reactive carbon-halogen bonds (C-I and C-Br) provides much more facile sites for functionalization.

Directed C-H Functionalization Strategies

Directed C-H functionalization typically involves a directing group that positions a metal catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. princeton.edunih.gov Common directing groups include amides, pyridines, and other nitrogen-containing functionalities. nih.govorganic-chemistry.org In the case of this compound, the molecule lacks a conventional directing group. More importantly, the bond dissociation energies of the C-I and C-Br bonds are significantly lower than that of an aromatic C-H bond. Consequently, virtually all transition-metal catalysts that are active for C-H activation, such as palladium, rhodium, and iridium complexes, would preferentially react with the carbon-halogen bonds via oxidative addition long before C-H activation could occur. sigmaaldrich.com Therefore, synthetic strategies for this molecule focus on leveraging the reactivity of the halogens rather than attempting C-H functionalization.

Metal-Organic Framework (MOF) Catalysis in C-H Activation

Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for a variety of organic transformations, including C-H activation. csic.esrsc.org MOFs can feature single-atom catalytic sites within their porous structure, which can prevent the formation of inactive metal aggregates and enhance catalytic turnover numbers. rsc.org While MOFs containing metals like palladium or copper have been successfully used for the C-H arylation of arenes and heterocycles, csic.esmdpi.com their application to a substrate like this compound would not primarily result in C-H activation. The active metal sites within the MOF would catalyze cross-coupling reactions at the C-I bond, which is a much lower energy pathway. For instance, a palladium-containing MOF would readily catalyze Suzuki, Heck, or Sonogashira couplings at the aryl iodide position. mdpi.com

Radical-Mediated Transformations

Electrochemical Reduction Mechanisms

The electrochemical reduction of this compound involves the transfer of one or more electrons from a cathode to the molecule. researchgate.net The initial step is a single-electron transfer to the lowest unoccupied molecular orbital (LUMO) of the molecule to generate a radical anion. This intermediate is highly unstable and rapidly undergoes fragmentation.

There are two primary fragmentation pathways for the radical anion:

Cleavage of the Carbon-Iodine Bond: This is the most probable pathway, as the C-I bond is weaker than the C-Br bond. This cleavage results in the formation of an aryl radical at the C-2 position and an iodide ion.

Cleavage of the Carbon-Bromine Bond: Less likely, but possible, is the cleavage of the C-Br bond on the ethyl side chain, which would yield a primary alkyl radical and a bromide ion.

Following the initial fragmentation (predominantly C-I cleavage), the resulting 2-(2-bromoethyl)phenyl radical can undergo several subsequent reactions. It can be further reduced at the electrode surface to form an anion, which is then protonated by the solvent or electrolyte. Alternatively, the radical can abstract a hydrogen atom from the solvent to yield 1-(2-bromoethyl)benzene. A synthetically useful pathway is an intramolecular radical cyclization, where the aryl radical attacks the bromoethyl side chain to form a six-membered ring, ultimately leading to products like dihydrophenanthrene.

| Half-Reaction | Typical Reduction Potential (V vs. SCE in DMF) | Intermediate |

| Ar-I + e⁻ → [Ar-I]•⁻ | -1.6 to -1.8 | Radical Anion |

| [Ar-I]•⁻ → Ar• + I⁻ | Fast | Aryl Radical |

| Ar-Br + e⁻ → [Ar-Br]•⁻ | -2.0 to -2.3 | Radical Anion |

| [Ar-Br]•⁻ → Ar• + Br⁻ | Fast | Aryl Radical |

This table provides representative reduction potentials for aryl iodides and bromides, illustrating the greater ease of reducing the C-I bond.

Chemoselectivity and Regioselectivity in Multi-Halogenated Systems

Chemoselectivity is a critical consideration in the reactions of this compound, which possesses multiple reactive sites. dalalinstitute.com The distinct electronic properties of the carbon-iodine and carbon-bromine bonds allow for selective transformations. The C-I bond is longer and weaker than the C-Br bond, making the iodine atom a better leaving group and the site of oxidative addition for transition metals like palladium.

This difference in reactivity allows for highly regioselective functionalization. In palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, or Heck reactions, it is possible to selectively react at the C-I position while leaving the C-Br bond on the ethyl chain untouched. mun.ca This stepwise functionalization is a powerful strategy in multi-step synthesis. For example, a Sonogashira coupling can be performed at the C-I position, followed by an intramolecular cyclization or a subsequent cross-coupling reaction involving the bromoethyl group.

The general order of reactivity for the different bonds in this compound under typical cross-coupling conditions is:

C-I > C-Br >> Aromatic C-H

This predictable selectivity makes the compound a valuable building block for constructing complex molecular architectures.

| Reaction | Selective Site | Catalyst System | Product of Selective Reaction |

| Suzuki Coupling | C-I | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-(2-Bromoethyl)-2-aryl-benzene |

| Sonogashira Coupling | C-I | Pd(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-(2-Bromoethyl)-2-(alkynyl)benzene |

| Heck Coupling | C-I | Pd(OAc)₂, Ligand, Base | 1-(2-Bromoethyl)-2-(vinyl)benzene |

This table illustrates the chemoselective functionalization at the C-I position of this compound, leaving the C-Br bond intact for further transformations.

Applications in Advanced Organic Synthesis

1-(2-Bromoethyl)-2-iodobenzene as a Bifunctional Building Block

The structure of this compound, with its ortho-disubstituted pattern, makes it an exemplary bifunctional building block. This characteristic stems from the differential reactivity of the iodo and bromoethyl groups. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in the alkyl chain under various catalytic conditions, particularly in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for sequential and controlled functionalization.

Chemists can first exploit the reactivity of the aryl iodide for reactions such as Suzuki, Sonogashira, or Heck couplings to introduce a wide array of substituents onto the aromatic ring. Subsequently, the bromoethyl group can be utilized in a second, distinct transformation. This group is an excellent electrophile for nucleophilic substitution reactions or can participate in intramolecular cyclizations to form new rings.

This bifunctionality is particularly useful in the synthesis of heterocyclic compounds. For instance, it serves as a building block for benzoxazoles and benzimidazoles. In such syntheses, the bromoethyl group facilitates the crucial ring-closing step, while the iodine atom remains available for late-stage diversification of the molecule through further cross-coupling reactions. Bis-halogenated heterocyclic precursors are well-established as valuable starting materials for the selective synthesis of functionalized molecules relevant to the pharmaceutical industry. enamine.net

Synthesis of Complex Organic Molecules

As a versatile intermediate, this compound is instrumental in the synthesis of complex organic molecules. Its ability to undergo sequential, regioselective reactions makes it a key component in the construction of intricate molecular architectures, including polycyclic aromatic compounds and fused heterocyclic systems. scholaris.caresearchgate.net

One significant application is in the synthesis of the dibenzo[b,f]azepine skeleton. beilstein-journals.org This tricyclic system is the core of many important molecules. The synthesis can be approached through methods like the Mizoroki-Heck reaction, where intramolecular cyclization is a key step. beilstein-journals.org The strategic placement of the reactive groups in this compound makes it an ideal precursor for such transformations, enabling the construction of the seven-membered central ring characteristic of the dibenzo[b,f]azepine framework.

The general strategy involves an initial intermolecular coupling at the iodo-position, followed by an intramolecular reaction involving the bromoethyl chain to forge the final cyclic structure. This step-wise approach provides a high degree of control over the assembly of the complex target molecule.

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

The utility of this compound extends significantly into medicinal chemistry, where it functions as a precursor for pharmaceutically relevant scaffolds. Many bioactive compounds are built upon complex heterocyclic or polycyclic frameworks, which can be efficiently assembled using this starting material.

The dibenzo[b,f]azepine scaffold, for example, is central to a range of commercial pharmaceuticals, including antidepressants, anxiolytics, and anticonvulsants. beilstein-journals.orglew.ro Drugs such as carbamazepine, imipramine, and clomipramine (B1669221) are based on this structure. beilstein-journals.org The ability to synthesize this core structure, for which this compound is a potential precursor, highlights its importance in pharmaceutical research and development. The synthesis of derivatives like 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol has been reported through multi-step processes that often involve intramolecular cyclization of substituted 2-aminophenyl derivatives, a strategy that aligns with the potential transformations of this compound. nih.gov

Table 1: Examples of Pharmaceutically Relevant Scaffolds

| Scaffold Name | Therapeutic Class | Potential Synthesis Route |

| Dibenzo[b,f]azepine | Anticonvulsant, Antidepressant | Intramolecular cyclization |

| Benzoxazole (B165842) | Anti-inflammatory | Palladium-catalyzed heteroannulation |

| Benzimidazole (B57391) | Various (Antimicrobial, etc.) | Condensation and cyclization |

Design and Synthesis of Bioactive Molecule Frameworks

Beyond specific scaffolds, this compound is employed in the broader design and synthesis of frameworks for new bioactive molecules. researchgate.net Its bifunctional nature allows for the creation of diverse molecular libraries through combinatorial chemistry approaches. By varying the reaction partners in sequential cross-coupling and substitution reactions, a multitude of derivatives can be generated from this single precursor.

This strategy is a cornerstone of modern drug discovery, where the goal is to create a wide range of structurally related compounds for biological screening. The ability to perform late-stage functionalization is particularly valuable, as it allows for the modification of a complex, pre-formed molecular core to fine-tune its biological activity, selectivity, and pharmacokinetic properties. nih.govchemrxiv.org The synthesis of novel, rigid dibenzo[b,f]azepine derivatives as potential anticancer agents showcases the importance of accessing and modifying these frameworks to develop new therapeutic candidates. nih.gov

Development of Specialty Chemicals and Materials

The applications of this compound and the molecules derived from it are not limited to pharmaceuticals. It is also utilized in the production of specialty chemicals and materials. The dibenzo[b,f]azepine moiety, for instance, has gained recognition for its potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as a component in dyes for dye-sensitized solar cells (DSSCs). beilstein-journals.org

The electronic properties of these polycyclic aromatic systems can be precisely tuned through synthetic modifications, a process facilitated by versatile building blocks like this compound. The ability to introduce different functional groups onto the dibenzo[b,f]azepine core allows for the optimization of properties such as luminescence, charge transport, and light absorption, which are critical for high-performance electronic and optoelectronic devices.

Integration into Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. beilstein-journals.orgnih.gov This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing the use of reagents and solvents. beilstein-journals.org The structure of this compound is ideally suited for integration into such reaction sequences.

A typical cascade sequence could begin with a palladium-catalyzed cross-coupling reaction at the aryl-iodide position, for example, a Sonogashira coupling with a terminal alkyne. researchgate.net The resulting intermediate, now containing both the bromoethyl side chain and the newly introduced alkyne, can then undergo a subsequent intramolecular reaction. This could involve the bromoethyl group acting as an electrophile for a nucleophile generated in situ, leading to the rapid construction of a complex polycyclic system. Such Sonogashira coupling-substitution-elimination cascade reactions have been reported for related iodobenzenes, demonstrating the feasibility of this powerful strategy. researchgate.net

Strategies for Late-Stage Functionalization via Cross-Coupling

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late point in its synthesis. This is a highly sought-after strategy in drug discovery and materials science. This compound is an excellent substrate for these strategies due to the orthogonal reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the alkyl C-Br bond.

This allows chemists to use the iodo-group as a handle for a variety of powerful C-C and C-N bond-forming reactions, while leaving the bromoethyl group intact for later manipulation.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or vinyl groups. wikipedia.orgresearchgate.netrsc.org

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, providing a direct route to arylalkynes, which are themselves versatile synthetic intermediates. libretexts.orgwikipedia.orgbeilstein-journals.orgnih.gov

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a new, more substituted alkene, offering a powerful method for constructing complex carbon skeletons. wikipedia.orgrsc.orgorganic-chemistry.orgnih.gov

These cross-coupling reactions can be performed with high selectivity, providing a robust toolkit for modifying molecules derived from this compound at a late stage, thereby enabling the rapid generation of analogues with diverse functionalities.

Table 2: Common Cross-Coupling Reactions for Late-Stage Functionalization

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Organoboron Reagent | C(sp²)–C(sp²) / C(sp²)–C(sp³) | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene | C(sp²)–C(sp²) (vinyl) | Pd catalyst, Base |

Advanced Spectroscopic and Characterization Techniques for Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of 1-(2-bromoethyl)-2-iodobenzene and its derivatives. emerypharma.com ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for precise structural assignments. emerypharma.com

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear in the range of δ 7.3–7.8 ppm, while the protons of the bromoethyl group (-CH₂CH₂Br) are found at approximately δ 3.5–4.0 ppm. The splitting patterns and coupling constants of these signals offer valuable information about the connectivity of the atoms. libretexts.org For instance, the protons on the adjacent carbons of the ethyl chain will split each other's signals into triplets. libretexts.org

¹³C NMR spectroscopy complements the proton data, with signals for the carbon atoms attached to the iodine and bromine appearing in the range of δ 120–140 ppm. Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between coupled protons. emerypharma.com

NMR is also pivotal in mechanistic studies involving this compound. scispace.com By monitoring the changes in the NMR spectrum over the course of a reaction, researchers can identify the formation of intermediates and byproducts, providing a deeper understanding of the reaction mechanism. scispace.com For example, in reactions where the bromoethyl group participates in cyclization, the disappearance of the characteristic ethyl signals and the appearance of new signals corresponding to the cyclic product can be tracked.

Table 1: Representative ¹H NMR Data for this compound and a Related Compound.

| Compound | Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| This compound | Aromatic | 7.3-7.8 | m |

| -CH₂Br | 3.5-4.0 | t | |

| -CH₂-Ar | ~3.2 | t | |

| 1-(2-Bromoethoxy)-2-iodobenzene | Aromatic | 7.75-7.79 | d |

| -OCH₂- | 4.29-4.32 | t | |

| -CH₂Br | 3.64-3.68 | t |

Data sourced from available literature.

Mass Spectrometry (MS) for Reaction Pathway Intermediate Identification

Mass spectrometry (MS) is a powerful technique for identifying reaction intermediates and elucidating reaction pathways involving this compound. ru.nl High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition.

In the context of reactions with this compound, MS can be used to detect transient species that are not observable by other methods. For instance, in coupling reactions, organometallic intermediates can be identified by analyzing the mass spectrum of the reaction mixture at different time points. ru.nl Electrospray ionization (ESI-MS) is particularly useful for this purpose as it can gently ionize molecules from solution, preserving their structure. ru.nl

By coupling mass spectrometry with a separation technique like liquid chromatography (LC-MS), complex reaction mixtures can be analyzed, and the mass spectrum of each component can be obtained. chromatographyonline.com This allows for the identification of a wide range of products and intermediates, providing a comprehensive picture of the reaction pathway.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. hscprep.com.auedinst.com Both methods probe the vibrational modes of molecules, but they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. edinst.com

For this compound, the IR spectrum would show characteristic absorptions for the C-H stretching of the aromatic ring (around 3050-3100 cm⁻¹) and the alkyl chain (around 2850-2960 cm⁻¹). libretexts.org The C-Br stretching vibration typically appears in the lower frequency region of the spectrum (around 500-600 cm⁻¹). The substitution pattern on the benzene (B151609) ring can also be inferred from the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region. mugberiagangadharmahavidyalaya.ac.in

Raman spectroscopy can provide additional information, particularly for bonds that are weakly active in the IR spectrum. edinst.com For example, the C-I stretching vibration, which can be difficult to observe in the IR spectrum, may be more prominent in the Raman spectrum.

Table 2: Key IR Absorption Frequencies for Functional Groups Relevant to this compound.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Aromatic | C-H stretch | 3050-3100 |

| Alkyl | C-H stretch | 2850-2960 |

| Bromoalkane | C-Br stretch | 500-600 |

| Iodoalkane | C-I stretch | 480-550 |

Data compiled from general IR spectroscopy tables. ucla.edu

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, this technique is invaluable for characterizing its solid derivatives. acs.org

Chromatographic Methods (e.g., HPLC, GC) for Reaction Monitoring and Product Purity

Chromatographic techniques are indispensable for monitoring the progress of reactions involving this compound and for assessing the purity of the resulting products. chromatographyonline.comdrawellanalytical.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods. scarf.scotccsenet.org

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. tanta.edu.eg It is particularly well-suited for analyzing non-volatile or thermally sensitive compounds. ccsenet.org By taking aliquots of a reaction mixture at different times and analyzing them by HPLC, the consumption of the starting material and the formation of the product can be quantified. scarf.scot This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading.

GC, on the other hand, is ideal for the analysis of volatile and thermally stable compounds. drawellanalytical.com The sample is vaporized and transported through a column by an inert gas. scarf.scot Separation is achieved based on the boiling points of the components and their interactions with the stationary phase. ccsenet.org GC is often used to determine the purity of this compound and its volatile derivatives. The area under each peak in the chromatogram is proportional to the amount of the corresponding component, allowing for quantitative analysis. drawellanalytical.com

Table 3: Comparison of HPLC and GC for the Analysis of this compound and its Reactions.

| Technique | Principle | Analytes | Applications |

|---|---|---|---|

| HPLC | Partitioning between liquid mobile phase and solid stationary phase | Non-volatile, thermally sensitive compounds | Reaction monitoring, product purification, quantitative analysis |

| GC | Partitioning between gaseous mobile phase and liquid/solid stationary phase | Volatile, thermally stable compounds | Purity assessment, analysis of volatile products and byproducts |

Electron Microscopy Techniques (e.g., TEM) for Catalyst Characterization

In many reactions utilizing this compound, catalysts play a crucial role. rsc.org Electron microscopy techniques, such as Transmission Electron Microscopy (TEM), are vital for characterizing these catalysts, especially heterogeneous catalysts. hidenanalytical.comwiley.com

TEM provides high-resolution images of the catalyst, revealing information about the size, shape, and distribution of catalyst nanoparticles. mdpi.com This is particularly important for understanding the relationship between the catalyst's structure and its activity and selectivity. eolss.net For example, in palladium-catalyzed coupling reactions, the size of the palladium nanoparticles can significantly influence the reaction rate and yield. researchgate.net

In addition to imaging, TEM can be combined with other analytical techniques, such as Energy-Dispersive X-ray Spectroscopy (EDX), to determine the elemental composition of the catalyst. researchgate.net Advanced in-situ TEM allows for the observation of the catalyst under reaction conditions, providing dynamic information about structural changes that may occur during the catalytic process. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for investigating the electronic structure and reaction pathways of organic molecules. fiveable.me For 1-(2-bromoethyl)-2-iodobenzene, DFT can be employed to map out the potential energy surfaces for its various reactions, such as nucleophilic substitutions and transition-metal-catalyzed cross-couplings.

A key aspect of this molecule's chemistry is the competition between the reactive sites: the primary alkyl bromide and the aryl iodide. DFT calculations can determine the activation energies (ΔG‡) for competing reaction pathways, thus predicting the kinetic product. orientjchem.org For instance, in a palladium-catalyzed Suzuki-Miyaura coupling, oxidative addition is the initial step. chemrxiv.org DFT calculations on model systems like iodobenzene (B50100) show that this process involves the formation of a transition state whose energy dictates the reaction rate. researchgate.net Similarly, the Sₙ2 reaction at the bromoethyl group would proceed through its own distinct transition state. By comparing the computed energy barriers for these pathways, a quantitative prediction of chemoselectivity can be made. orientjchem.org

A typical DFT study involves optimizing the geometries of reactants, intermediates, transition states, and products. numberanalytics.comims.ac.jp The energy differences between these stationary points provide a detailed profile of the reaction mechanism. For example, a study might compare the activation barrier for the oxidative addition of a palladium(0) complex to the C-I bond versus the barrier for an Sₙ2 attack by a nucleophile on the C-Br bond.

| Reaction Pathway | Reactive Site | Computed Activation Energy (ΔG‡) [kcal/mol] (Hypothetical) | Predicted Outcome |

| Pd-Catalyzed Oxidative Addition | Aryl C–I Bond | 15-20 | Favored under cross-coupling conditions |

| Sₙ2 Nucleophilic Substitution | Alkyl C–Br Bond | 22-28 | Favored with strong nucleophiles, no catalyst |

This interactive table presents hypothetical DFT-calculated activation energies to illustrate how computational chemistry can predict reaction selectivity. The values are based on general principles where oxidative addition to an aryl iodide is often kinetically more facile than an Sₙ2 reaction on a primary alkyl bromide under relevant conditions.

Prediction of Reactivity and Selectivity in Novel Transformations

Predicting the outcome of reactions involving polyfunctionalized molecules is a central challenge in organic synthesis. Computational methods offer powerful tools to forecast both reactivity and site-selectivity. researchgate.netamazonaws.com For this compound, a key question is which halogen will react preferentially in transformations like cross-coupling reactions. While bond dissociation energy (BDE) is a factor, it is not always the sole predictor of reactivity. nih.gov

More sophisticated computational models, such as the distortion-interaction model (also known as the activation-strain model), provide deeper insight. rsc.org This model, often applied using DFT, posits that the activation energy of a reaction (like oxidative addition) is a sum of two major components: the energy required to distort the reactants into their transition-state geometries (distortion energy) and the interaction energy between the distorted fragments. rsc.org In palladium-catalyzed cross-couplings of polyhalogenated arenes, the site with the lowest activation barrier, not necessarily the lowest BDE, will be the most reactive. nih.govrsc.org The interaction energy is often governed by frontier molecular orbital (FMO) interactions, such as the overlap between the palladium catalyst's HOMO and the aryl halide's LUMO. chemrxiv.org

Other computational tools can also predict reactivity. The local electron attachment energy, E(r), calculated on a molecule's surface, can identify sites susceptible to nucleophilic attack or interaction. Analysis of the molecular electrostatic potential (ESP) can similarly highlight electron-poor regions prone to reaction. researchgate.net For this compound, these methods would quantify the electrophilicity of the carbon atoms attached to the iodine and bromine, offering a guide to selectivity.

| Property | C–I Bond (Aryl) | C–Br Bond (Alkyl) | Implication for Reactivity |

| Typical BDE (kcal/mol) | ~65 | ~70 | C–I bond is weaker, suggesting thermodynamic preference for cleavage. |

| Calculated LUMO Coefficient | High | Low | Suggests favorable orbital interaction for oxidative addition at the C–I bond. |

| Distortion/Interaction Model (ΔE‡) | Lower | Higher | Predicts kinetic preference for reaction at the C–I site in cross-coupling. rsc.org |

This interactive table compares key parameters that influence the reactivity of the two halogenated sites in this compound, based on established computational models.

Molecular Modeling for Ligand Design in Catalysis

The success of many transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, is highly dependent on the choice of ligand. nih.gov Ligands modulate the steric and electronic properties of the metal center, thereby influencing the efficiency, selectivity, and scope of the catalytic transformation. ucla.edu Molecular modeling and computational chemistry are vital for the rational design of new ligands and for understanding their role in catalysis. chemrxiv.orgrsc.org

For a substrate like this compound, an ideal catalyst would selectively activate the C–I bond while leaving the C–Br bond intact. Molecular modeling can be used to simulate the interaction of the substrate with a palladium complex bearing different ligands. By calculating the geometries and energies of key intermediates and transition states for various ligands, chemists can predict which ligand will provide the desired reactivity and selectivity. nih.gov

Key ligand properties, such as the Tolman cone angle (a measure of steric bulk) and the Tolman electronic parameter (a measure of electron-donating ability), can be computed. acs.org Modern approaches use more sophisticated descriptors, such as the percent buried volume (%Vbur), which quantifies the steric environment more accurately. These descriptors can be used in quantitative structure-activity relationship (QSAR) studies or machine learning models to predict reaction outcomes without performing every experiment, accelerating the discovery of optimal catalysts. princeton.edu

| Ligand | Tolman Cone Angle (°) (Computed) | Electronic Character | Predicted Effect on C–I Oxidative Addition |

| Triphenylphosphine (PPh₃) | ~145 | Moderately electron-donating | General purpose, moderate activity. |

| Tricyclohexylphosphine (B42057) (PCy₃) | ~170 | Strongly electron-donating, bulky | May accelerate oxidative addition but can hinder subsequent steps. |

| XPhos | ~256 | Strongly electron-donating, very bulky | Often highly effective for challenging cross-couplings by promoting monoligated Pd(0) species. nih.gov |

This interactive table summarizes computed properties of common phosphine (B1218219) ligands and their likely influence on the catalytic reactions of this compound. ucla.edu

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are fundamental to its physical properties and chemical behavior. Computational methods are exceptionally well-suited to explore these aspects.

Conformational Analysis: The molecule possesses conformational flexibility, primarily due to rotation around the C(aryl)–C(ethyl) and C–C single bonds. The relative orientation of the bromoethyl side chain with respect to the benzene (B151609) ring can be described by specific dihedral angles. Computational studies on similar substituted ethylbenzenes have shown the existence of distinct stable conformers, typically referred to as anti (extended) and gauche (folded). rsc.orgresearchgate.netacs.org The energy difference between these conformers is usually small, meaning that multiple conformations can be populated at room temperature. aip.org Quantum chemical calculations can precisely determine the geometries and relative stabilities of these conformers and the energy barriers for rotation between them, providing a complete picture of the molecule's conformational landscape. researchgate.netmdpi.com

| Conformer | C(ortho)-C(aryl)-Cα-Cβ Dihedral Angle | Relative Energy (kcal/mol) (Hypothetical) |

| Anti | ~180° | 0.00 |

| Gauche | ~60° | 0.5 - 1.5 |

This interactive table shows plausible relative energies for the primary conformers of this compound, based on typical values for substituted ethylbenzenes. rsc.orgacs.org

Intermolecular Interactions: The iodine atom in this compound can participate in a highly directional, non-covalent interaction known as halogen bonding. rsc.org This occurs because the electron density on a covalently bonded halogen atom is anisotropic, leading to a region of positive electrostatic potential (a "σ-hole") along the extension of the covalent bond. researchgate.netnih.gov This positive σ-hole can interact favorably with a Lewis base (e.g., a nitrogen or oxygen atom). DFT calculations of the Molecular Electrostatic Potential (ESP) are used to visualize and quantify the σ-hole. rsc.orgnih.gov The presence of the electron-withdrawing bromoethyl group in the ortho position is expected to enhance the magnitude of the σ-hole on the iodine atom, making it a stronger halogen bond donor. nih.gov Understanding these interactions is critical in fields like crystal engineering and drug design. rsc.orgmdpi.com

Comparative Analysis with Analogous Dihalogenated Aromatic Compounds

Reactivity Profile Comparison with Isomers (e.g., 1-(2-Bromoethyl)-4-iodobenzene)

The reactivity of dihalogenated benzenes is highly dependent on the substitution pattern of the haloalkane and iodoarene moieties. In the case of 1-(2-bromoethyl)-2-iodobenzene, the ortho positioning of the two substituents leads to a different reactivity profile compared to its meta and para isomers, such as 1-(2-bromoethyl)-4-iodobenzene.

One of the key reactions for this class of compounds is intramolecular cyclization. For instance, this compound can be a precursor for the synthesis of complex heterocyclic structures like 10,11-dihydro-5H-dibenzo[b,f]azepine. beilstein-journals.orgrsc.orglew.ro The proximity of the bromoethyl and iodo groups in the ortho isomer is crucial for facilitating such ring-closing reactions. In contrast, the greater distance between these groups in the para isomer, 1-(2-bromoethyl)-4-iodobenzene, would preclude direct intramolecular cyclization of this type.

In cross-coupling reactions, such as the Suzuki-Miyaura coupling, the position of the substituents also plays a significant role. While both isomers can undergo selective coupling at the C-I bond, the steric hindrance imposed by the adjacent bromoethyl group in the ortho isomer can influence the reaction rate and the choice of catalyst and ligands required for optimal yield. mdpi.com For the para isomer, the substituents are sterically independent, which may result in more straightforward coupling kinetics.

The electronic effects of the substituents are also position-dependent. An iodo-group is generally considered an ortho, para-director in electrophilic aromatic substitution, while being deactivating. libretexts.org The bromoethyl group is also deactivating. The combined electronic influence of these groups on the aromatic ring will differ between the ortho and para isomers, affecting their susceptibility to further substitution reactions.

| Feature | This compound (ortho) | 1-(2-Bromoethyl)-4-iodobenzene (para) |

| Intramolecular Cyclization | Feasible due to proximity of substituents. | Not feasible for direct cyclization. |

| Steric Hindrance in Cross-Coupling | Higher, potentially affecting reaction rates and catalyst choice. | Lower, with more independent substituent reactivity. |

| Electronic Influence | Interacting effects of adjacent deactivating groups. | Less direct interaction between the deactivating groups. |

Influence of Halogen Identity (Bromine vs. Iodine) on Reaction Pathways and Selectivity